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Introduction

A Disintegrin and Metalloproteinase 20 (ADAM20) is a testis-specific, membrane-anchored
protein belonging to the ADAM family of metalloproteases.[1][2] Members of this family are
involved in a variety of cellular processes, including cell-cell and cell-matrix interactions,
fertilization, and muscle development.[3] ADAM20 is structurally related to sperm fertilins and is
implicated in sperm maturation and the crucial events of sperm-egg binding and fusion during
fertilization.[4][5] In humans, a variant in the ADAM20 gene has been associated with a sperm-
egg fusion disorder, highlighting its potential importance in male fertility.[4] However, studies in
mice suggest a more complex picture, with a triple knockout of Adam20, Adam25, and Adam39
resulting in no discernible impact on male fertility, pointing towards possible functional
redundancy among these related proteins.[5]

The generation of a specific ADAM20 knockout mouse model is a critical step to dissect its
precise biological function, differentiate its role from other ADAM family members, and to
validate it as a potential target for fertility-related drug development. This document provides a
comprehensive guide for creating and validating an ADAM20 knockout mouse model using
CRISPR-Cas9 technology.
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As no dedicated study on a single ADAM20 knockout mouse model with detailed quantitative
data has been published, the following tables provide a template for the types of data that
should be collected and analyzed when characterizing a newly generated ADAM20 knockout
mouse line. Data from a study on a triple knockout of Adam20, Adam25, and Adam39 showed
no significant differences in the presented parameters compared to wild-type mice.[5]

Table 1: Fertility Assessment of Male Mice

Heterozygous Homozygous

Parameter Wild-Type (WT)
(HET) Knockout (KO)

Number of Mating

Pairs

Pregnancy Rate (%)

Average Litter Size

Gestation Period

(days)

Number of Pups per
Litter

Table 2: Sperm Analysis
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Heterozygous Homozygous

Parameter Wild-Type (WT)
(HET) Knockout (KO)

Sperm Concentration
(x 108/mL)

Total Motility (%)

Progressive Motility
(%)

Normal Morphology
(%)

Acrosome Reaction
Rate (%)

Table 3: Testis and Epididymis Analysis

Heterozygous Homozygous

Parameter Wild-Type
ype (WT) (HET) Knockout (KO)

Body Weight (g)

Testis Weight (mg)

Testis/Body Weight
Ratio (%)

Epididymis Weight
(mg)

Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Generation of
ADAM20 Knockout Mice

This protocol outlines the generation of ADAM20 knockout mice using the CRISPR-Cas9
system.
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1. sgRNA Design and Synthesis:

« Identify the mouse Adam20 gene sequence from a genomic database (e.g., Ensembl:
ENSMUSGO00000039775).

e Design at least two single guide RNAs (sgRNAs) targeting an early exon of the Adam20
gene to maximize the probability of generating a loss-of-function allele. Online design tools
such as CRISPRscan or Synthego's design tool can be used to predict on-target efficiency
and potential off-target effects.

o Synthesize the designed sgRNAs.
2. Preparation of Injection Mix:

e Prepare a microinjection mix containing Cas9 mRNA and the synthesized sgRNAs in an
appropriate injection buffer.

3. Microinjection into Mouse Zygotes:
o Harvest zygotes from superovulated female mice.
e Microinject the Cas9/sgRNA mix into the pronucleus or cytoplasm of the fertilized eggs.

» Transfer the microinjected zygotes into the oviducts of pseudopregnant recipient female

mice.
4. |dentification of Founder Mice:

 After birth, screen the resulting pups for the presence of mutations in the Adam20 gene by
PCR amplification of the target region followed by Sanger sequencing.

e Founder mice with desired mutations (insertions/deletions leading to frameshifts) are then
used for subsequent breeding.

Protocol 2: Genotyping of ADAM20 Knockout Mice

This protocol describes the identification of wild-type, heterozygous, and homozygous knockout

mice.
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. Genomic DNA Extraction:

Collect a small piece of tail or ear tissue from each mouse.

Extract genomic DNA using a standard DNA extraction kit or protocol.
. PCR Amplification:

Design PCR primers flanking the targeted region of the Adam20 gene. A three-primer PCR
strategy can be employed to distinguish between wild-type and knockout alleles in a single
reaction.

Perform PCR using the extracted genomic DNA as a template.
. Gel Electrophoresis:

Analyze the PCR products by agarose gel electrophoresis. The size of the amplified
fragments will indicate the genotype of each mouse (wild-type, heterozygous, or
homozygous knockout).

. Southern Blot Analysis (for confirmation):

Probe Design: Design a 500-1000 bp DNA probe that binds to a region of the Adam20 gene
outside of the targeted sequence. The probe should be unique and not contain repetitive
sequences.

Genomic DNA Digestion: Digest genomic DNA from wild-type, heterozygous, and knockout
mice with a suitable restriction enzyme that will produce different sized fragments for the
wild-type and knockout alleles upon hybridization with the probe.

Electrophoresis and Transfer: Separate the digested DNA on an agarose gel and transfer it
to a nylon membrane.

Hybridization and Detection: Hybridize the membrane with a labeled probe and detect the
resulting bands. The pattern of bands will confirm the genotype of the mice.
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Protocol 3: Western Blot Analysis of ADAM20 Protein
Expression

This protocol is for verifying the absence of ADAM20 protein in knockout mice.

1. Protein Extraction:

o Dissect testes from wild-type, heterozygous, and homozygous knockout mice.

» Homogenize the tissue in lysis buffer containing protease inhibitors to extract total protein.
o Determine the protein concentration of the lysates.

2. SDS-PAGE and Transfer:

o Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
» Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

» Block the membrane to prevent non-specific antibody binding.

 Incubate the membrane with a primary antibody specific for mouse ADAM20.

o Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated
secondary antibody.

» Detect the signal using an enhanced chemiluminescence (ECL) substrate. The absence of a
band at the expected molecular weight for ADAM20 in the knockout samples confirms the
successful knockout at the protein level.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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